molecular formula C16H17NO4 B11769451 tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate

tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate

Cat. No.: B11769451
M. Wt: 287.31 g/mol
InChI Key: RURWXDZCNZQUPF-UHFFFAOYSA-N
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Description

tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate is an organic compound with a complex structure that includes a furan ring, a phenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-(5-formylfuran-2-yl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its formyl group can form Schiff bases with amines, which are useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the furan or phenyl rings could lead to compounds with anti-inflammatory or anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its carbamate group can participate in polymerization reactions, leading to materials with unique mechanical and chemical properties .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate depends on its specific application. In biological systems, the formyl group can react with amines to form Schiff bases, which can then undergo further reactions. This reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions. The phenyl and furan rings can also interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate is unique due to the presence of the formyl group attached to the furan ring. This structural feature allows for specific reactivity, such as the formation of Schiff bases, which is not as readily achievable with similar compounds. Additionally, the combination of the furan and phenyl rings provides a unique electronic environment that can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

tert-butyl N-[4-(5-formylfuran-2-yl)phenyl]carbamate

InChI

InChI=1S/C16H17NO4/c1-16(2,3)21-15(19)17-12-6-4-11(5-7-12)14-9-8-13(10-18)20-14/h4-10H,1-3H3,(H,17,19)

InChI Key

RURWXDZCNZQUPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(O2)C=O

Origin of Product

United States

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